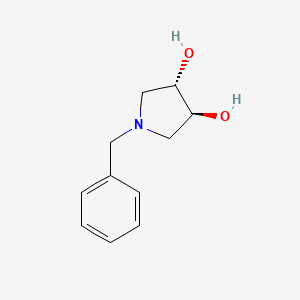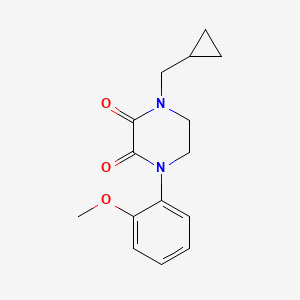![molecular formula C16H17N3O2S2 B2736460 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034481-99-5](/img/structure/B2736460.png)
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
The synthesis of thiophene derivatives like “this compound” often involves coupling reactions and electrophilic cyclization reactions . These reactions are used to create the thiophene ring, a five-membered heteroaromatic compound containing a sulfur atom at one position . The synthesis process is often carried out by medicinal chemists who produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at one position . This compound also contains a benzo[c][1,2,5]thiadiazole moiety and a carboxamide group. The molecular formula of this compound is C16H17N3O2S2 and it has a molecular weight of 347.45.Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. These reactions often involve the thiophene ring and can include reactions such as C-H arylation of thiophenes . The specific chemical reactions that this compound can undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the search results.Scientific Research Applications
Synthesis of Thiadiazole Derivatives
Thiadiazole derivatives, including structures similar to N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, are synthesized through various chemical reactions. One method involves the oxidative dimerization of thioamides, leading to the preparation of 3,5-disubstituted 1,2,4-thiadiazoles in high yields. This process utilizes DMSO and electrophilic reagents at room temperature, demonstrating a convenient approach to thiadiazole synthesis (Takikawa et al., 1985).
Biological Applications
Several studies have explored the biological activities of thiadiazole derivatives, focusing on their potential as antimicrobial and anticancer agents. For instance, metal complexes of heterocyclic sulfonamides, including thiadiazole structures, have been synthesized and shown to possess strong carbonic anhydrase inhibitory properties. These complexes demonstrate significant inhibitory effects against human carbonic anhydrase isoenzymes, highlighting their potential as powerful inhibitors (Büyükkıdan et al., 2013).
Antimicrobial and Anticancer Properties
Compounds with thiadiazole cores have been investigated for their antimicrobial activity. A study synthesizing 2-phenylamino-thiazole derivatives and evaluating their antimicrobial properties against various bacterial and fungal strains found that some molecules exhibited potent antimicrobial activity, surpassing that of reference drugs. This suggests the potential of thiadiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).
Advanced Material Applications
The synthesis and characterization of donor-acceptor type copolymers incorporating benzo[c][1,2,5]thiadiazole units for organic photovoltaics illustrate another application. These copolymers demonstrate good solubility, deep HOMO energy levels, and promising power conversion efficiency when used in solar cell devices. This work underscores the versatility of thiadiazole derivatives in material science, particularly in enhancing the performance of organic electronic devices (Park et al., 2018).
Future Directions
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This will involve the design and discovery of new drug molecules that offer some of the greatest hopes for success in the present and future .
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-7-4-11(13-5-8-22-10-13)3-6-17-16(21)12-1-2-14-15(9-12)19-23-18-14/h1-2,5,8-11,20H,3-4,6-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOFPANYRFYZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736382.png)
![1-(3-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2736384.png)
![N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736386.png)
![3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2736387.png)





![4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2736400.png)